molecular formula C12H19ClN2 B2854507 2-(4-Pyrrolidin-1-ylphenyl)ethanamine;hydrochloride CAS No. 2305251-90-3

2-(4-Pyrrolidin-1-ylphenyl)ethanamine;hydrochloride

Cat. No.: B2854507
CAS No.: 2305251-90-3
M. Wt: 226.75
InChI Key: XJJOJTRPCIEKBQ-UHFFFAOYSA-N
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Description

2-(4-Pyrrolidin-1-ylphenyl)ethanamine;hydrochloride is a chemical compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Pyrrolidin-1-ylphenyl)ethanamine;hydrochloride typically involves the reaction of 4-bromophenethylamine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Pyrrolidin-1-ylphenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide with alkyl halides.

Major Products

    Oxidation: The major products include carboxylic acids or ketones.

    Reduction: The major products are typically amines or alcohols.

    Substitution: The major products are substituted phenyl derivatives.

Scientific Research Applications

2-(4-Pyrrolidin-1-ylphenyl)ethanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Pyrrolidin-1-ylphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Piperidin-1-ylphenyl)ethanamine;hydrochloride
  • 2-(4-Morpholin-1-ylphenyl)ethanamine;hydrochloride
  • 2-(4-Pyrrolidin-1-ylmethylphenyl)ethanamine;hydrochloride

Uniqueness

2-(4-Pyrrolidin-1-ylphenyl)ethanamine;hydrochloride is unique due to its specific structural features, which confer distinct biological activities. The presence of the pyrrolidine ring, in particular, contributes to its ability to interact with various molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(4-pyrrolidin-1-ylphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.ClH/c13-8-7-11-3-5-12(6-4-11)14-9-1-2-10-14;/h3-6H,1-2,7-10,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJOJTRPCIEKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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